An In-depth Technical Guide to the Synthesis and Characterization of Desvenlafaxine Benzoate
An In-depth Technical Guide to the Synthesis and Characterization of Desvenlafaxine Benzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis and characterization of Desvenlafaxine (B1082) Benzoate (B1203000). Desvenlafaxine, the major active metabolite of venlafaxine, is a serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of major depressive disorder.[1][2] The benzoate salt offers specific physicochemical properties that are advantageous for pharmaceutical development.[3] This guide details a common synthetic pathway and outlines the analytical methodologies crucial for its characterization, adhering to stringent data presentation and procedural standards.
Synthesis of Desvenlafaxine Benzoate
The synthesis of Desvenlafaxine Benzoate is a two-stage process: first, the preparation of the active pharmaceutical ingredient (API), Desvenlafaxine free base (also known as O-desmethylvenlafaxine), followed by its conversion to the benzoate salt.
1.1. Synthesis of Desvenlafaxine Free Base
Several routes exist for the synthesis of Desvenlafaxine. A prevalent method involves the O-demethylation of Venlafaxine.[4] An alternative, multi-step synthesis starting from p-hydroxyphenylacetic acid or a related precursor offers a pathway that avoids handling Venlafaxine directly.[5][6] A generalized pathway starting from 4-methoxyphenylacetonitrile (B141487) is outlined below.[7]
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Condensation: 4-methoxyphenylacetonitrile reacts with cyclohexanone (B45756) in the presence of a strong base (e.g., sodium amide or an alkali metal alkoxide) to form 1-[cyano-1-(4-methoxyphenyl)methyl]cyclohexanol.[7]
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Reduction & Demethylation: The resulting intermediate undergoes a series of reactions, including reduction of the nitrile group and demethylation of the methoxy (B1213986) group. One approach involves O-demethylation using reagents like L-selectride or dodecanethiol.[4][8] A subsequent reduction of the nitrile to an amine yields the core Desvenlafaxine structure.
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N,N-Dimethylation: The primary amine is then converted to a tertiary amine via N,N-dimethylation, often using formaldehyde (B43269) and formic acid (Eschweiler-Clarke reaction) or formaldehyde with a reducing agent like sodium triacetoxyborohydride, to yield Desvenlafaxine free base.
1.2. Salt Formation: Desvenlafaxine to Desvenlafaxine Benzoate
The final step is the formation of the benzoate salt. This is an acid-base reaction where the basic Desvenlafaxine free base is reacted with benzoic acid.
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Procedure: Desvenlafaxine free base is dissolved in a suitable organic solvent, such as acetone (B3395972) or isopropanol. A stoichiometric amount of benzoic acid, also dissolved in a suitable solvent, is added to the solution. The mixture is typically stirred, sometimes with gentle heating, to ensure complete reaction. The resulting Desvenlafaxine Benzoate salt often precipitates out of the solution upon cooling or addition of an anti-solvent. The solid product is then isolated by filtration, washed with a cold solvent to remove any unreacted starting materials, and dried under vacuum.
Characterization of Desvenlafaxine Benzoate
Thorough characterization is essential to confirm the identity, purity, and solid-state properties of the synthesized Desvenlafaxine Benzoate. Key analytical techniques and their expected results are summarized below.
2.1. Physicochemical Properties
A summary of the fundamental physicochemical data for Desvenlafaxine Benzoate is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | 4-(2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl)phenol benzoate | [9][10] |
| Molecular Formula | C₂₃H₃₁NO₄ | [11][12] |
| Molecular Weight | 385.5 g/mol | [11][12][13] |
| CAS Number | 1147940-37-1 | [9][12] |
| Appearance | Crystalline solid | [3] |
| Aqueous Solubility | >30 mg/mL at 25°C (reported as high as ~60 mg/mL) | [3] |
Table 1: Physicochemical Properties of Desvenlafaxine Benzoate.
2.2. Spectroscopic and Chromatographic Analysis
Spectroscopic and chromatographic methods are employed to confirm the chemical structure and assess the purity of the compound.
| Technique | Purpose | Key Parameters & Expected Results |
| HPLC | Purity determination and Assay | Column: Zorbax CN (250x4.6 mm, 5µm) or equivalent C8/C18.[1][14] Mobile Phase: Methanol (B129727)/Acetonitrile and aqueous buffer (e.g., 0.1% TFA or phosphate (B84403) buffer).[1][14] Detection: UV at ~225 nm.[1] Result: A single major peak corresponding to Desvenlafaxine with a retention time characteristic of the method. Purity should be >99.5%. |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | Mode: ESI+.[15] Result: A parent ion peak corresponding to the free base [M+H]⁺ at m/z 264.2.[15] The benzoate moiety is typically not observed as it is a salt. |
| ¹H NMR | Structural Elucidation | Expected Signals (Desvenlafaxine): Aromatic protons of the phenol (B47542) ring, signals for the dimethylamino group, and aliphatic protons of the cyclohexyl ring. Expected Signals (Benzoate): Aromatic protons of the benzoate counter-ion. |
| FTIR | Functional Group Identification | Characteristic peaks for O-H (hydroxyl), C-H (aliphatic/aromatic), C=O (benzoate carbonyl), and C-N (amine) functional groups. |
Table 2: Spectroscopic and Chromatographic Characterization Data.
2.3. Solid-State Characterization
The solid-state properties of the API are critical for formulation development.
| Technique | Purpose | Key Parameters & Expected Results |
| Powder X-Ray Diffraction (PXRD) | Crystalline Form Identification | A crystalline form of Desvenlafaxine Benzoate is characterized by a powder X-ray diffraction pattern with prominent peaks at approximately 5.4, 9.5, 10.7, 16.1, 16.6, 17.3, 18.0, 19.2, 20.4, 21.5, and 23.3 ± 0.2 degrees 2Θ.[3] |
| Differential Scanning Calorimetry (DSC) | Thermal Properties | Provides information on the melting point, phase transitions, and thermal stability of the crystalline salt. |
Table 3: Solid-State Characterization Data.
Experimental Protocols
Detailed methodologies for key analytical experiments are provided below.
3.1. High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This method is for the determination of the purity of Desvenlafaxine Benzoate by assessing the presence of any related substances.
-
Chromatographic System: A liquid chromatograph equipped with a UV detector.
-
Column: Zorbax CN, 250 mm x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase: A filtered and degassed isocratic mixture, such as Methanol and 0.1% trifluoroacetic acid in water (70:30 v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 225 nm.[1]
-
Injection Volume: 20 µL.
-
Sample Preparation: Accurately weigh and dissolve the Desvenlafaxine Benzoate sample in the mobile phase to a final concentration of approximately 0.2 mg/mL.
-
Procedure: Inject the blank (mobile phase), a standard solution of known concentration, and the sample solution into the chromatograph. Record the chromatograms and calculate the area percentage of any impurities relative to the main Desvenlafaxine peak.
3.2. Powder X-Ray Diffraction (PXRD)
This protocol is used to identify the crystalline form of Desvenlafaxine Benzoate.
-
Instrument: A standard powder X-ray diffractometer with Cu Kα radiation.
-
Sample Preparation: Gently powder the sample to ensure a uniform particle size. Pack the sample into the holder, ensuring a flat, even surface.
-
Instrument Settings:
-
Voltage/Current: e.g., 40 kV and 40 mA.
-
Scan Range (2θ): 3° to 40°.
-
Scan Speed: e.g., 2°/min.
-
-
Procedure: Place the sample holder in the diffractometer and initiate the scan. Process the resulting data to identify the angular positions (2θ) and intensities of the diffraction peaks. Compare the resulting pattern with reference data to confirm the crystalline form.[3]
3.3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is for the definitive identification and confirmation of Desvenlafaxine.
-
LC System: A high-performance liquid chromatograph.
-
MS System: A tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Thermo-BDS Hypersil C8, 50 mm x 4.6 mm, 3 µm.[15]
-
Mobile Phase: Isocratic mixture of 5 mM ammonium (B1175870) acetate (B1210297) buffer and methanol (20:80, v/v).[15]
-
Flow Rate: 0.8 mL/min.[15]
-
Ionization Mode: ESI, Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: For Desvenlafaxine, monitor the transition of the precursor ion m/z 264.2 to the product ion m/z 58.1.[15]
-
Sample Preparation: Prepare a dilute solution of Desvenlafaxine Benzoate in the mobile phase (e.g., 10 ng/mL).
-
Procedure: Inject the sample into the LC-MS/MS system. Confirm the presence of Desvenlafaxine by observing a peak at the correct retention time with the specified m/z transition.
This guide provides a foundational framework for the synthesis and rigorous characterization of Desvenlafaxine Benzoate. The outlined protocols and data serve as a valuable resource for quality control, formulation development, and regulatory submissions within the pharmaceutical industry.
References
- 1. researchgate.net [researchgate.net]
- 2. US10207982B2 - Solid forms of desvenlafaxine - Google Patents [patents.google.com]
- 3. WO2012140577A1 - Modified release pharmaceutical compositions of desvenlafaxine - Google Patents [patents.google.com]
- 4. Portico [access.portico.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US8754261B2 - Process for the preparation of O-desmethyl-venlafaxine and salts thereof - Google Patents [patents.google.com]
- 8. US20100121108A1 - Process for synthesizing desvenlafaxine free base and salts or solvates thereof - Google Patents [patents.google.com]
- 9. chemwhat.com [chemwhat.com]
- 10. Desvenlafaxine Benzoate | 1147940-37-1 | SynZeal [synzeal.com]
- 11. Desvenlafaxine benzoate | C23H31NO4 | CID 25265778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. GSRS [gsrs.ncats.nih.gov]
- 14. banglajol.info [banglajol.info]
- 15. Novel LC- ESI-MS/MS method for desvenlafaxine estimation human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
